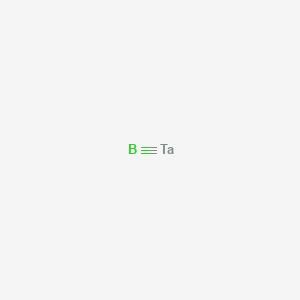

硼化钽

描述

Tantalum diboride (TaB2) is a gray material with metallic luster crystals. It is known for its high melting point, wear resistance, and high hardness. It is widely used in the fields of ultra-high temperature ceramic materials, hard materials, or composite material reinforcements .

Synthesis Analysis

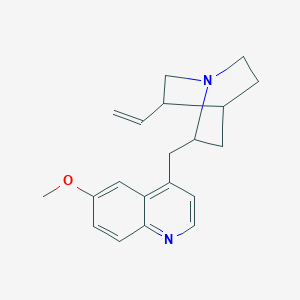

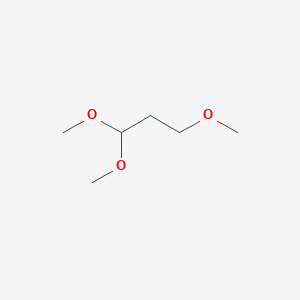

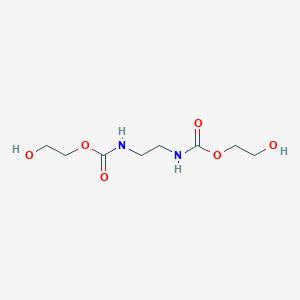

Tantalum boride can be synthesized using several methods. One approach is the use of Microwave plasma chemical vapor deposition (MPCVD) to diffuse boron into tantalum using plasma initiated from a feedgas mixture containing hydrogen and diborane . Another method involves depositing tantalum boride films from a gas mixture of TaCl5-BCl3-H2-Ar in the temperature range 540–800 °C .Molecular Structure Analysis

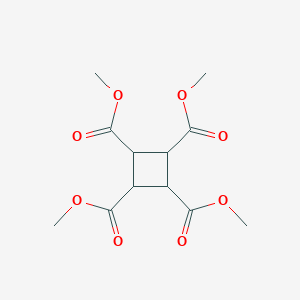

Tantalum boride has different crystalline structures depending on the ratio of tantalum to boron. For instance, TaB has an orthorhombic structure, while TaB2 has a hexagonal structure .Chemical Reactions Analysis

Mechanochemical solid-phase reactions occur when tantalum and boron powder mixtures are ground. The substitutional solid solution decomposes at 50 at.% B in the starting mixture and stimulates the self-propagating mechanochemical synthesis reaction to form the TaB phase .Physical And Chemical Properties Analysis

Tantalum diboride has a density of 9.14g/cm3 and a molecular weight of 202.5. It is stable to oxidation below 700 °C and to acid corrosion .科学研究应用

1. Cutting Tools and Wear-Resistant Coatings

Scientific Field:

Materials Science and Engineering

Summary:

Tantalum borides exhibit exceptional hardness and wear resistance, making them ideal candidates for cutting tools and wear-resistant coatings. These applications are crucial in industries such as aerospace, automotive, and machining.

Methods of Application:

Results:

- Quantitative data on tool wear rates, surface roughness, and cutting forces demonstrate the effectiveness of tantalum boride coatings .

2. High-Temperature Refractory Materials

Scientific Field:

Materials Science and High-Temperature Chemistry

Summary:

Tantalum borides are excellent refractory materials, capable of withstanding extreme temperatures and harsh environments. They find applications in aerospace propulsion systems, nuclear reactors, and rocket nozzles.

Methods of Application:

Results:

- These materials maintain their mechanical properties at elevated temperatures, making them suitable for extreme environments .

3. Electrocatalysis

Scientific Field:

Electrochemistry and Catalysis

Summary:

Tantalum borides have emerged as promising electrocatalysts for various reactions, including hydrogen evolution, oxygen reduction, and nitrogen reduction.

Methods of Application:

Results:

- Their unique electronic structure and surface properties contribute to efficient charge transfer and reaction kinetics .

These are just three of the six applications, and tantalum borides continue to inspire research across various scientific fields. Their versatility and remarkable properties make them a captivating subject for further investigation! 🌟

安全和危害

属性

IUPAC Name |

boranylidynetantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDAIYZKROTZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BTa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tantalum boride | |

CAS RN |

12007-07-7 | |

| Record name | Tantalum boride (TaB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum boride (TaB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum boride (TaB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum monoboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。